![molecular formula C20H54HgSi6 B14691421 Bis[tris(trimethylsilyl)methyl]mercury CAS No. 29728-36-7](/img/structure/B14691421.png)
Bis[tris(trimethylsilyl)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[tris(trimethylsilyl)methyl]mercury is an organomercury compound characterized by the presence of two tris(trimethylsilyl)methyl groups attached to a central mercury atom. This compound is notable for its unique structural features and its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[tris(trimethylsilyl)methyl]mercury typically involves the reaction of tris(trimethylsilyl)methyl lithium with mercury(II) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2(TMS)3C-Li+HgCl2→(TMS)3C-Hg-C(TMS)3+2LiCl
where (TMS)$_3$C represents the tris(trimethylsilyl)methyl group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most preparations are conducted on a laboratory scale for research purposes.
化学反应分析
Types of Reactions: Bis[tris(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The tris(trimethylsilyl)methyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed:
Oxidation: Mercury(II) oxide or other mercury(II) compounds.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学研究应用
Bis[tris(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organomercury compounds.
Biology: Its interactions with biological molecules are studied to understand the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity limits its use.
Industry: It is used in specialized industrial processes, particularly in the synthesis of complex organometallic compounds.
作用机制
The mechanism of action of bis[tris(trimethylsilyl)methyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their activity. This interaction is a key factor in its biological effects and toxicity.
相似化合物的比较
Bis(trimethylsilyl)mercury: Another organomercury compound with similar structural features but different reactivity.
Tris(trimethylsilyl)silane: A related compound used in radical-based reactions.
Uniqueness: Bis[tris(trimethylsilyl)methyl]mercury is unique due to the presence of two bulky tris(trimethylsilyl)methyl groups, which provide steric protection to the mercury center. This steric hindrance influences its reactivity and stability, making it distinct from other organomercury compounds.
属性
CAS 编号 |
29728-36-7 |
|---|---|
分子式 |
C20H54HgSi6 |
分子量 |
663.7 g/mol |
IUPAC 名称 |
bis[tris(trimethylsilyl)methyl]mercury |
InChI |
InChI=1S/2C10H27Si3.Hg/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
InChI 键 |
JSBJYGAFDMGJCM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Hg]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


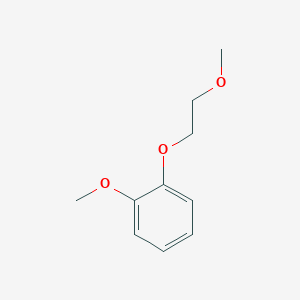
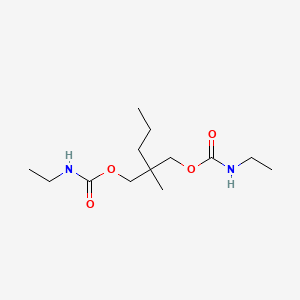
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
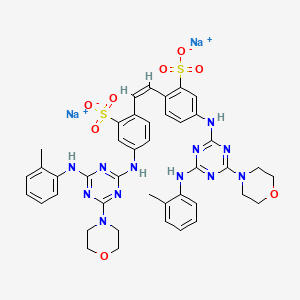
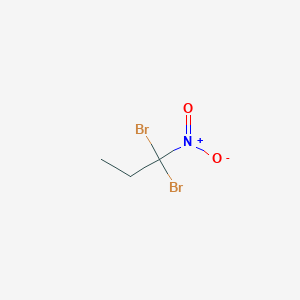
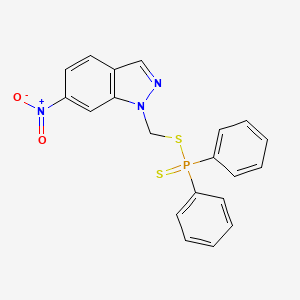
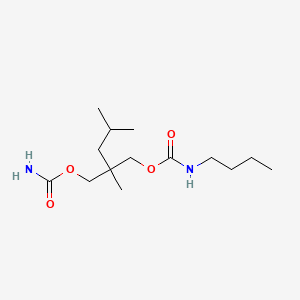
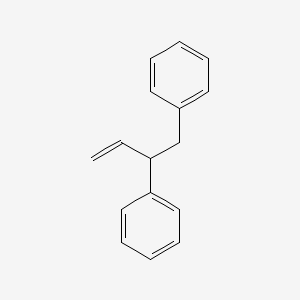
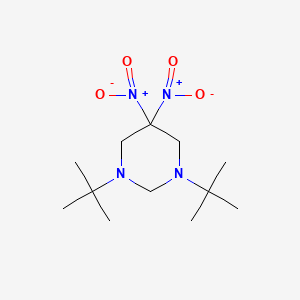

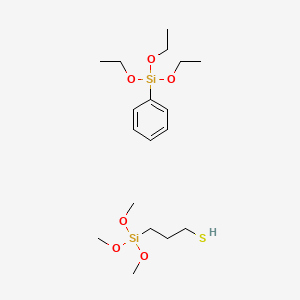
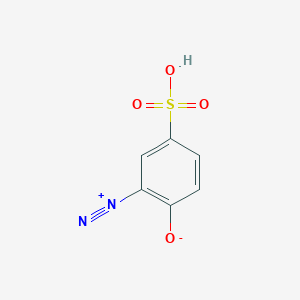
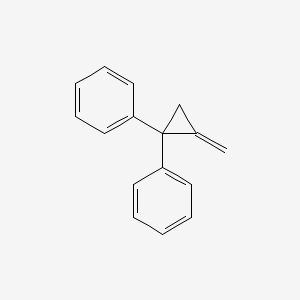
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
